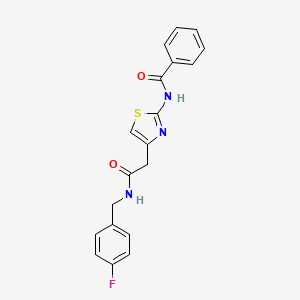

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

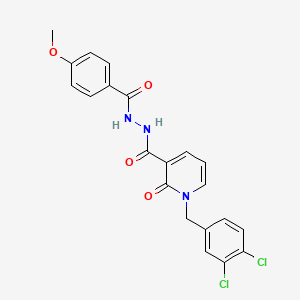

The compound is a benzamide derivative with a thiazole ring and a fluorobenzyl group. Benzamide derivatives are known to have various biological activities and are used in the development of new drugs .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions between substituted thioureas and α-halo ketones .Molecular Structure Analysis

The compound likely contains a benzamide core, a thiazole ring, and a fluorobenzyl group. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .科学的研究の応用

Antibacterial Activity

The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound demonstrates in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Researchers are interested in exploring its potential as a novel antimicrobial agent.

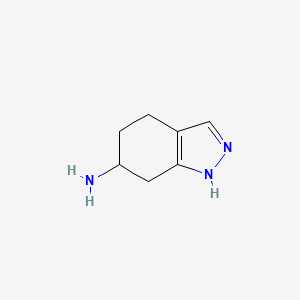

Thiazole Derivatives in Drug Development

Thiazole chemistry has yielded several drugs with diverse therapeutic applications. Notable examples include:

- Bleomycin and Tiazofurin : Antineoplastics. These compounds highlight the versatility of thiazole scaffolds in drug design .

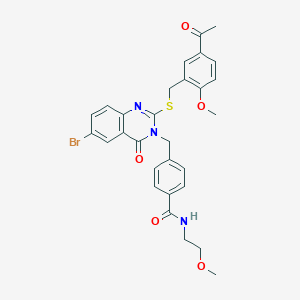

Nitazoxanide and H. pylori Inhibition

Nitazoxanide, an effective antimicrobial drug, shows no cross-resistance to metronidazole. When administered with omeprazole, it effectively targets Helicobacter pylori infections .

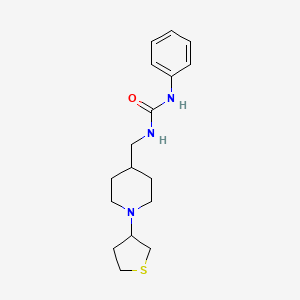

Darbufelone: Anti-Inflammatory and Anticancer Properties

Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its chemical structure includes a thiazole moiety .

Chlorine Substituents and Biological Activity

The presence of chlorine in low molecular weight compounds can significantly impact their biological activity by altering the electrophilicity of carbon atoms in C-Cl bonds .

作用機序

Target of Action

Similar compounds have been studied for their pharmacological activities against various targets .

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities .

Biochemical Pathways

Related compounds have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .

Result of Action

Related compounds have shown promising results against various bacterial species and cancer cell lines .

特性

IUPAC Name |

N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZPCNWFBWUKLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2969650.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)

![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)